Product packaging for Oxacyclododecindione(Cat. No.:)

Oxacyclododecindione

Cat. No.: B1262406
M. Wt: 368.8 g/mol
InChI Key: CKSXTSLBLCBNFG-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxacyclododecindione (Oxa) is a macrocyclic lactone isolated from the imperfect fungus Exserohilum rostratum , identified as a potent inhibitor of IL-4 signaling . This natural product has emerged as a promising candidate for therapeutic research, particularly in the field of renal pathology, due to its potent anti-inflammatory and anti-fibrotic properties . Its core research value lies in its demonstrated ability to reduce fibrosis progression, a key trigger of chronic kidney disease (CKD) . In vivo studies in murine models have shown that this compound treatment reduces renal damage, immune cell infiltration, and collagen expression and deposition . Remarkably, its beneficial effects are evident even when administered after established fibrotic changes, a situation highly relevant to the clinical management of CKD . The compound's mechanism of action involves the inhibition of the TGF-β signaling pathway and the blockade of STAT6 transcription factor binding to DNA, thereby suppressing the expression of pro-inflammatory and pro-fibrotic genes . Research also indicates its potential for treating lupus-associated kidney disease, where it ameliorated glomerulonephritis and reduced IgG and collagen deposition in a mouse model of systemic lupus erythematosus . Synthetic derivatives, such as 14-deoxy-14-methylthis compound, have been developed and show similar pharmacological features, enhancing the compound's accessibility for further investigation . This compound is supplied for research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21ClO6 B1262406 Oxacyclododecindione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21ClO6

Molecular Weight

368.8 g/mol

IUPAC Name

(9E)-16-chloro-6,13,15-trihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione

InChI

InChI=1S/C18H21ClO6/c1-9-5-4-6-18(3,24)10(2)25-14(22)7-11-15(17(9)23)12(20)8-13(21)16(11)19/h5,8,10,20-21,24H,4,6-7H2,1-3H3/b9-5+

InChI Key

CKSXTSLBLCBNFG-WEVVVXLNSA-N

Isomeric SMILES

CC1C(CC/C=C(/C(=O)C2=C(CC(=O)O1)C(=C(C=C2O)O)Cl)\C)(C)O

Canonical SMILES

CC1C(CCC=C(C(=O)C2=C(CC(=O)O1)C(=C(C=C2O)O)Cl)C)(C)O

Synonyms

oxacyclododecindione

Origin of Product

United States

Synthetic Methodologies for Oxacyclododecindione and Its Analogues

Retrosynthetic Analysis and Strategic Approaches in Oxacyclododecindione Synthesis

The core challenge in synthesizing this compound and its analogues lies in the construction of the strained 12-membered macrolactone. Early synthetic attempts explored various routes to form this core, many of which proved unsuccessful. These included strategies like intramolecular aldol (B89426) condensation, carbonylative cross-coupling, hydroacylative ring closure, and various ring-closing metathesis (RCM) approaches. acs.orgresearchgate.net

The only broadly successful strategy to date for assembling the macrocyclic core has been an intramolecular Friedel–Crafts acylation (IFCA). acs.orgrsc.org This key finding has shaped the dominant retrosynthetic blueprint. The general approach involves disconnecting the macrolactone at the aryl-acyl bond, leading back to a linear phenylacetic acid derivative precursor. This precursor is assembled from smaller, stereochemically defined fragments.

For the asymmetric synthesis of analogues like 14-deoxy-oxacylododecindione, the retrosynthetic analysis begins with the target macrolactone, which is disconnected via esterification and an intramolecular Friedel-Crafts reaction. rsc.org The chiral side chain is traced back to a key alcohol intermediate, which in turn can be derived from a simple chiral starting material like (S)-5-methyl-tetrahydropyran-2-one, an abundant industrial byproduct. rsc.org This approach highlights a green chemistry perspective by repurposing industrial waste. rsc.org

A significant hurdle in the synthesis of this compound itself is the tertiary alcohol at the C-14 position, which is prone to elimination under the acidic conditions required for the key IFCA ring closure. acs.org This led to a revised strategy where the hydroxyl group is introduced at a late stage, after the macrocycle has been formed. acs.orgnih.gov Two main late-stage approaches were considered: a biomimetic C-H oxidation and a photochemical Barton decarboxylation. acs.orgnih.gov While the C-H oxidation provided insights into the reactivity of the macrolactone class, it did not successfully yield the final product. nih.gov The combination of IFCA with a subsequent Barton decarboxylation proved to be the successful strategic approach for the first total synthesis of (±)-oxacyclododecindione. acs.orgnih.gov

Total Synthesis of this compound

The total synthesis of oxacyclododecindiones has been a subject of intensive research, leading to the development of racemic, asymmetric, and stereoselective protocols, and even prompting the reassignment of stereochemistry for some natural isolates. researchgate.netresearchgate.net

The successful strategy was predicated on forming the macrocycle first and introducing the sensitive tertiary alcohol at a later stage. acs.org Key transformations in this synthesis include:

Intramolecular Friedel-Crafts Acylation (IFCA): This crucial step formed the strained 12-membered ring from a linear precursor. acs.orgnih.gov

Photochemical Barton Decarboxylation: This reaction was pivotal for successfully introducing the tertiary hydroxy group at the C-14 position post-macrocyclization, a major challenge that had thwarted previous efforts. acs.orgnih.gov

This racemic synthesis provided essential material for study and laid the groundwork for future enantioselective approaches. acs.org

The first asymmetric total synthesis in this class was reported for the natural products 4-dechloro-14-deoxy-oxacyclododecindione and 14-deoxy-oxacylododecindione. rsc.orgresearchgate.net This approach is notable for its efficiency and use of a readily available starting material. rsc.org

The synthesis starts from (S)-5-methyl-tetrahydropyran-2-one, a byproduct from the industrial production of steroidal hormones. rsc.orgrsc.org The key features of this synthesis are:

Chirality Transfer: The stereocenter at C-14 of the target molecule originates from the chiral starting material. rsc.org

Stereospecific Reactions: The stereogenic center at C-15 is constructed using a highly diastereoselective methylation followed by a Mitsunobu reaction for stereochemical inversion. rsc.org

Target CompoundSynthesis TypeKey FeaturesStarting MaterialOverall YieldReference
(±)-OxacyclododecindioneRacemicLate-stage Barton decarboxylation; Intramolecular Friedel-Crafts AcylationCommercially available precursors5% (11 steps) acs.org
(14S,15R)-4-dechloro-14-deoxy-oxacyclododecindioneAsymmetricDiastereoselective methylation; Mitsunobu reaction(S)-5-methyl-tetrahydropyran-2-one (Industrial waste)37% (7 steps) rsc.org
(14S,15R)-14-deoxy-oxacylododecindioneAsymmetricDiastereoselective methylation; Mitsunobu reaction(S)-5-methyl-tetrahydropyran-2-one (Industrial waste)27% (8 steps) rsc.org

The construction of the stereochemically complex side chains of oxacyclododecindiones relies on the stereoselective synthesis of key fragments. In the synthesis of 13-hydroxy-14-deoxythis compound, a crucial step was the stereoselective synthesis of a novel triol key fragment that would be incorporated into the final macrolactone. researchgate.netresearchgate.netresearchgate.net The synthesis of various stereoisomers of this natural product was enabled by preparing different triol fragments. chemrxiv.orgchemrxiv.org

In the asymmetric synthesis of the 14-deoxy analogues, the key alcohol intermediate (6S,7R,E)-7 was prepared from the aldehyde (S,E)-8. rsc.org This transformation involved a diastereoselective methylation to set the stereochemistry, demonstrating precise control over the formation of chiral centers in the aliphatic side chain. rsc.org

Synthetic chemistry has played a crucial role in clarifying the exact structures of natural products. The first total synthesis of 13-hydroxy-14-deoxythis compound, isolated in 2018, is a prime example. researchgate.netchemrxiv.org Upon completion of the synthesis based on the proposed structure, the physical and spectroscopic data of the synthetic macrolactone did not match the data reported for the natural isolate. researchgate.netresearchgate.netresearchgate.net

Furthermore, synthetic studies demonstrated the feasibility of a late-stage Mitsunobu inversion of the alcohol at the C-13 position. chemrxiv.orgchemrxiv.orgnih.gov This reaction could convert a synthetic precursor with the wrong stereochemistry into the correctly configured natural product, providing a potential route to access the revised structure from earlier intermediates. chemrxiv.orgnih.gov This work also led to the discovery of light-induced E/Z isomerization of the double bond within the macrolactone backbone, a previously unknown characteristic for this compound class. researchgate.netresearchgate.netnih.gov

Stereoselective Synthesis of Advanced Intermediates and Key Fragments of Oxacyclododecindiones

Key Reaction Transformations and Macrocyclization Approaches in this compound Chemical Synthesis

The successful construction of oxacyclododecindiones hinges on a set of key chemical reactions, particularly those that form the challenging macrocycle.

Intramolecular Friedel-Crafts Acylation (IFCA): This is the cornerstone reaction for macrocyclization in this class. It has proven to be the most reliable and, to date, the only successful method for forming the strained 12-membered aryl-ketone-containing ring of oxacyclododecindiones. acs.orgrsc.orgnih.gov The reaction involves the cyclization of a phenylacetic acid derivative onto its own aromatic ring under acidic conditions.

Esterification: Reactions such as Steglich esterification are commonly used to couple the aromatic acid fragment with the stereochemically defined aliphatic side-chain fragment, forming the linear precursor required for the subsequent macrocyclization. rsc.orgchemrxiv.org

Wittig Olefination: This classic olefination reaction has been employed to construct the endocyclic C=C double bond within the macrocyclic ring precursor. chemrxiv.org

Barton Decarboxylation: A key transformation in the racemic synthesis of (±)-oxacyclododecindione, this photochemical reaction enabled the late-stage introduction of the tertiary alcohol at C-14 from a carboxylic acid precursor, overcoming issues of instability under acidic cyclization conditions. acs.orgnih.gov

Mitsunobu Reaction: This reaction has been instrumental in controlling stereochemistry. It was used to invert the stereocenter at C-15 in the asymmetric synthesis of 14-deoxy analogues and was also shown to be effective for the late-stage inversion of the C-13 hydroxyl group during the stereochemical reassignment studies. rsc.orgchemrxiv.org

ReactionPurpose in Synthesis
Intramolecular Friedel-Crafts Acylation (IFCA)Macrocyclization (formation of the 12-membered ring). acs.orgrsc.org
Steglich EsterificationCoupling of aromatic and aliphatic fragments to form the cyclization precursor. rsc.orgchemrxiv.org
Barton DecarboxylationLate-stage introduction of the tertiary C-14 hydroxyl group. acs.orgnih.gov
Mitsunobu ReactionInversion of stereocenters to achieve the correct natural configuration. rsc.orgchemrxiv.org
Wittig OlefinationFormation of the C=C double bond in the macrocycle precursor. chemrxiv.org
Diastereoselective MethylationStereocontrolled installation of a methyl group to build the chiral side chain. rsc.org

While other macrocyclization strategies like Ring-Closing Metathesis (RCM) are powerful tools in natural product synthesis, they have consistently failed to yield the desired this compound core, highlighting the unique conformational and electronic challenges posed by this particular ring system. acs.orgresearchgate.net

Intramolecular Friedel-Crafts Acylation as a Macrocyclization Strategy

Intramolecular Friedel-Crafts acylation has proven to be a highly effective and frequently utilized strategy for the crucial macrocyclization step in the synthesis of oxacyclododecindiones. acs.orgrsc.org This approach involves the cyclization of a linear precursor containing an aromatic ring and an acyl group, typically activated as an acid chloride or mixed anhydride (B1165640), under the influence of a Lewis acid. rsc.org The reaction forms the key aryl-keto bond within the macrocyclic framework.

Furthermore, an esterification/Friedel-Crafts-cyclization approach has been a cornerstone in providing access to the this compound subclass of dihydroxyphenylacetic acid lactone-type natural products. rsc.org This strategy enabled the preparation of highly active anti-inflammatory compounds like 14-deoxythis compound and 14-deoxy-4-dechlorothis compound. rsc.org The success of this methodology is notable, especially considering that other common macrocyclization techniques had failed. rsc.org

In the asymmetric synthesis of natural oxacyclododecindiones, such as (14S,15R)-4-dechloro-14-deoxy-oxacyclododecindione and (14S,15R)-14-deoxy-oxacylododecindione, intramolecular Friedel-Crafts acylation was also a pivotal step. rsc.org The precursor, a tert-butyl ester, underwent simultaneous cleavage of the ester and Friedel-Crafts cyclization when treated with a mixture of trifluoroacetic anhydride and trifluoroacetic acid, affording the desired macrolactone in good yield. rsc.org This highlights the efficiency and selectivity of this reaction in complex molecular settings.

The choice of protecting groups and reaction conditions is critical to the success of this strategy, as demonstrated in the synthesis of (±)-oxacyclododecindione where various protected alcohol moieties were prone to elimination under acidic conditions. acs.org

Table 1: Examples of Intramolecular Friedel-Crafts Acylation in this compound Synthesis

Target CompoundKey PrecursorCyclization ConditionsYieldReference
(±)-OxacyclododecindioneLinear phenylacetic acid derivativeTrifluoroacetic anhydride, trifluoroacetic acidNot specified in abstract acs.orgacs.org
14-Deoxythis compoundArylacetic acid and alcohol fragmentsNot specified in abstractNot specified in abstract rsc.org
(14S,15R)-4-Dechloro-14-deoxy-oxacyclododecindionetert-Butyl ester (6S,7R,E)-5Trifluoroacetic anhydride, trifluoroacetic acid in CH2Cl268% rsc.org
(13R,14S,15R)-13-Hydroxy-14-deoxythis compoundStereoselective triol key fragmentNot specified in abstractNot specified in abstract researchgate.netnih.gov

Ring-Closing Metathesis (RCM) and Related Olefin Metathesis Approaches

Ring-closing metathesis (RCM) represents another significant strategy explored for the synthesis of the 12-membered ring system of oxacyclododecindiones. researchgate.netresearchgate.net RCM utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic alkene from a diene precursor through the intramolecular exchange of olefinic carbons. organic-chemistry.orgwikipedia.org

However, direct RCM approaches to form the endocyclic double bond of oxacyclododecindiones have faced challenges. acs.orgucsb.edu Attempts to construct the macrocyclic core through RCM with various diene precursors, including those with tigloyl-, methacryl-, or vinyl-dienes, were unsuccessful in forming the desired 12-membered ring. acs.org A ring-closing metathesis/double-bond isomerization sequence also proved to be an ineffective pathway. ucsb.edu The steric hindrance caused by substituents on the macrocycle is a likely reason for the failure of these direct approaches. researchgate.net

Despite these initial setbacks, a modified RCM strategy proved successful in producing a bioactive analogue of 14-deoxythis compound. researchgate.netresearchgate.net This successful sequence involved ring-closing metathesis followed by hydrogenation and subsequent dehydrogenation (unsaturation). researchgate.netucsb.edu This multi-step approach circumvents the difficulties of direct RCM by first forming a saturated macrocycle which is then modified to introduce the required double bond.

While direct RCM has been problematic for the this compound core, it has been successfully employed in the synthesis of related macrocyclic lactones like curvularin (B155139), where a high-yielding macrocyclization was achieved using a second-generation Grubbs catalyst. researchgate.net This suggests that the specific substitution pattern of the this compound skeleton poses a unique challenge for this methodology.

Table 2: RCM Approaches in the Synthesis of this compound Analogues

TargetRCM ApproachOutcomeReference
This compound CoreDirect RCM with various dienesUnsuccessful acs.org
This compound CoreRCM/double-bond isomerizationUnsuccessful ucsb.edu
Bioactive Analogue of 14-deoxythis compoundRCM/hydrogenation/dehydrogenationSuccessful researchgate.netucsb.edu

Carbonylative Ring Closure Investigations

Carbonylative ring closure methods have been investigated as a potential route to the this compound framework, although with limited success. researchgate.netresearchgate.net These methods typically involve the palladium-catalyzed carbonylation of a suitable precursor to form the macrolactone ring. For instance, the palladium-catalyzed carbonylation of 3,5-dimethoxybenzyl chloride with benzyl (B1604629) 7-hydroxyoctanoate was successfully used to create a precursor for Curvularin, a related macrocyclic lactone. researchgate.net

However, when applied to the synthesis of the 12-membered lactone skeleton of oxacyclododecindiones, both carbonylative cross-coupling and other related approaches have failed to yield the desired product. researchgate.netresearchgate.netucsb.edu The steric hindrance within the macrocycle is believed to be a major obstacle for these transformations. rsc.org These unsuccessful attempts underscore the challenging nature of forming the strained 12-membered ring of oxacyclododecindiones.

Hydroacylation Routes to Oxacyclododecindiones

Intramolecular hydroacylation, a process that involves the addition of a C-H bond across a carbon-carbon double or triple bond, has also been explored for the synthesis of the 12-membered core of this compound-type macrolactones. researchgate.netresearchgate.net This strategy, if successful, would offer a direct and atom-economical way to form the macrocycle.

However, attempts to utilize intramolecular hydroacylation to construct the this compound skeleton have been unsuccessful. researchgate.netresearchgate.netrsc.org The primary reason cited for this failure is the steric hindrance imposed by the 10-methyl group, which prevents the necessary catalytic cycle from proceeding efficiently. rsc.org

Photocatalytic Decarboxylative C-O Bond Formation in this compound Construction

A novel and promising approach for the synthesis of oxacyclododecindiones involves a key photocatalytic decarboxylative C-O bond formation. chegg.com This method utilizes visible-light-induced photocatalysis to generate radical intermediates from carboxylic acids, which then participate in bond-forming reactions. acs.orgresearchgate.net

In the context of this compound synthesis, a racemic synthesis of the natural product and its epimer was achieved using this strategy. chegg.com This method offers a mild and efficient alternative to more traditional synthetic routes. A general method for the decarboxylative hydroxylation of carboxylic acids using visible light and molecular oxygen as a green oxidant has been developed, which could have broad applications in the synthesis of complex molecules like oxacyclododecindiones. researchgate.netresearchgate.net This reaction can be performed under metal-free conditions at room temperature. acs.org The development of iron-catalyzed decarboxylative C-O bond forming reactions under mild, base-free conditions with visible light irradiation further expands the toolkit for this type of transformation. researchgate.net

Mitsunobu Reaction Applications in this compound Synthesis

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, with inversion of configuration. youtube.comorganic-chemistry.orgmdpi.com This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.commdpi.com

In the synthesis of this compound analogues, the Mitsunobu reaction has been instrumental in constructing key stereocenters. For instance, in the asymmetric total synthesis of (14S,15R)-4-dechloro-14-deoxy-oxacyclododecindione and its chloro-analogue, the stereogenic center at C15 was stereospecifically constructed using a highly diastereoselective methylation followed by a Mitsunobu reaction. rsc.org The reaction of (6S,7S,E)-7 with 3,5-bis(benzyloxy)phenylacetic acid under Mitsunobu conditions yielded the ester (6S,7R,E)-5 in an excellent 97% yield, demonstrating the efficiency and stereocontrol of this method. rsc.org

The Mitsunobu reaction's ability to proceed with clean inversion of stereochemistry makes it a powerful tool for controlling the absolute configuration of chiral centers within the complex framework of oxacyclododecindiones. organic-chemistry.org

Sharpless Asymmetric Dihydroxylation in Chiral Fragment Preparation

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. encyclopedia.pubmdpi.comorganic-chemistry.orgnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. organic-chemistry.orgnih.gov The use of pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, allows for predictable and high enantioselectivity in the formation of either enantiomer of the diol. organic-chemistry.org

While direct application of Sharpless dihydroxylation on the complete this compound macrocycle has not been reported, its utility lies in the preparation of chiral building blocks that are later incorporated into the final structure. The facile total synthesis of the antimalarial nonenolide, a related macrocyclic lactone, showcases the use of Sharpless asymmetric dihydroxylation in a convergent strategy. researchgate.net This highlights the potential of this reaction to generate key stereocenters in the side chains of this compound precursors with high enantiomeric excess. The resulting chiral diols are versatile intermediates that can be further elaborated to construct the complex stereochemical architecture of natural products. mdpi.comnih.gov

Aldol Additions in this compound Precursor Assembly

The Aldol addition reaction, a cornerstone of carbon-carbon bond formation, is pivotal in the assembly of precursors for complex molecules like this compound. organic-chemistry.org This reaction involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound, resulting in a β-hydroxy aldehyde or β-hydroxy ketone, known as an "aldol". organic-chemistry.org The stereochemical outcome of this reaction can be precisely controlled, making it a powerful tool in asymmetric synthesis.

In the context of this compound synthesis, aldol-type additions are instrumental in constructing the characteristic aliphatic side chain with its specific stereocenters. For instance, the synthesis of a key C-1 to C-17 fragment of a related complex natural product has been achieved with a syn-selective aldol addition as a crucial step. researchgate.net While direct aldol condensations starting with two different carbonyl compounds can lead to complex product mixtures, directed aldol reactions using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allow for the selective formation of a single desired product. uobabylon.edu.iqwikipedia.org This controlled approach is essential when assembling the intricate building blocks, such as the triol fragments required for the total synthesis of this compound derivatives. researchgate.netchemrxiv.org The formation of these polyhydroxylated aliphatic chains, which are later incorporated into the final macrolactone structure, relies on the principles of aldol chemistry to set the required stereochemistry.

Synthesis of this compound Analogues and Chemically Modified Derivatives

The synthesis of analogues and modified derivatives is crucial for exploring structure-activity relationships (SAR) and developing compounds with improved pharmacological profiles.

Synthesis of Deoxythis compound Series and Related Structural Variations

A significant focus of synthetic efforts has been on the deoxythis compound series, particularly due to their potent anti-inflammatory properties. researchgate.net The first successful synthetic entry into this subclass utilized an esterification/intramolecular Friedel-Crafts acylation (IFCA) approach. researchgate.netrsc.org This key cyclization step proved to be the most effective method for forming the 12-membered macrolactone core, while other strategies like carbonylative cross-coupling or hydroacylation were unsuccessful. researchgate.netacs.org

This IFCA strategy enabled the preparation of highly active fungal metabolites such as 14-deoxythis compound and 14-deoxy-4-dechlorothis compound. researchgate.netrsc.org Further research led to the first total synthesis of (13R,14S,15R)-13-hydroxy-14-deoxythis compound, a natural product isolated in 2018. researchgate.netacs.org The synthesis involved assembling three key building blocks, including stereochemically defined triol fragments, followed by the crucial IFCA cyclization. chemrxiv.orgacs.org Interestingly, the synthesis led to a revision of the stereochemical configuration of the natural product. researchgate.netacs.org The versatility of the synthetic route also allowed for the preparation of a comprehensive set of stereoisomers, including threo-derivatives and Z-isomers of the endocyclic double bond, which are vital for detailed biological evaluation. researchgate.netchemrxiv.orgnih.gov

Derivative/AnalogueKey Synthetic StrategyReference
14-Deoxythis compoundEsterification / Intramolecular Friedel-Crafts Acylation (IFCA) researchgate.netrsc.org
14-Deoxy-4-dechlorothis compoundEsterification / Intramolecular Friedel-Crafts Acylation (IFCA) researchgate.netrsc.org
(±)-OxacyclododecindioneIntramolecular Friedel-Crafts Acylation / Barton Decarboxylation nih.gov
13-Hydroxy-14-deoxythis compoundAssembly of triol fragments / Intramolecular Friedel-Crafts Acylation (IFCA) researchgate.netchemrxiv.orgnih.gov
Bioactive analogue of 14-deoxythis compoundRing-Closing Metathesis (RCM) / Hydrogenation / Dehydrogenation researchgate.net

Systematic Investigations of Functional Group Variation and Substitution Patterns

Systematic modifications of the this compound scaffold have provided deep insights into the structural requirements for its biological activity. nih.gov Structure-activity relationship studies have been conducted by varying the halogen substituent on the aromatic ring and altering the length of the aliphatic side chain at the C-10 position. researchgate.netnih.gov

Research has shown that exchanging or completely removing the chloro substituent results in significantly lower binding affinities and higher IC50 values in biological assays. nih.gov Similarly, elongating the characteristic aliphatic side chain at C-10 was also found to increase the IC50 value, indicating a decrease in inhibitory potency. nih.gov Another key modification involved the substitution of the 14-hydroxy group with a methyl group. This change yielded a non-natural analogue with pharmacological properties similar to the natural product, but with the advantage of being more synthetically accessible, thus facilitating more extensive studies. researchgate.netnih.gov

Modification SiteVariationImpact on ActivityReference
Aromatic RingExchange or omission of chloro substituentSignificantly lower binding affinity / higher IC50 nih.gov
C-10 PositionElongation of the aliphatic side chainIncreased IC50 value (lower potency) nih.gov
C-14 PositionSubstitution of hydroxy group with a methyl groupSimilar pharmacological properties to the natural product researchgate.netnih.gov

Development of Synthetic Routes for Non-Natural this compound Analogues

The development of synthetic routes for non-natural analogues has expanded the chemical space available for biological testing. A key success in this area was the creation of a 14-methyl substituted analogue, which demonstrated comparable activity to its natural 14-hydroxy counterpart. nih.gov This finding was significant as it provided a more accessible compound, overcoming the limitations imposed by low fermentation yields of the natural product. nih.gov

Synthetic strategies have also enabled the creation of a wide range of diastereomers that are not known to occur naturally. The total synthesis of 13-hydroxy-14-deoxythis compound was accompanied by the preparation of its threo-diastereomers and light-induced E/Z-isomers. chemrxiv.orgnih.gov These synthetic efforts provided a complete set of diastereomers for this particular series, allowing for a thorough investigation of how the stereochemistry of the aliphatic backbone influences the molecule's conformation and biological function. chemrxiv.org For example, a late-stage inversion of the stereocenter at the C-13 position via a Mitsunobu reaction proved feasible, providing access to additional isomers and a potential tool for target identification. nih.govacs.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which advocate for minimizing waste and using sustainable resources, have been successfully applied to the synthesis of this compound-type macrolactones. rsc.orgrsc.orgnih.gov

Utilization of Industrial By-products as Sustainable Starting Materials

A notable advancement in the sustainable synthesis of these compounds involves the use of an industrial by-product as a starting material. rsc.org Specifically, (S)-5-methyl-tetrahydropyran-2-one, a waste product generated in large quantities during the oxidative degradation of steroidal sapogenins for hormone production, has been repurposed as a chiral building block. rsc.orgnih.gov Each year, the production of kilotons of 16-dehydropregnenolone (B108158) derivatives generates a significant amount of this by-product, which is typically destroyed. rsc.org

Researchers have developed a concise asymmetric synthesis of two natural this compound-type macrolactones, (14S,15R)-4-dechloro-14-deoxy-oxacyclododecindione and (14S,15R)-14-deoxy-oxacylododecindione, starting from this waste material. rsc.orgrsc.org The synthesis leverages the inherent chirality of the by-product to control the stereochemistry at the C14 position of the target molecules. rsc.org This innovative approach not only prevents the generation of chemical waste but also adds value by transforming a low-cost by-product into complex, high-value pharmaceutical compounds.

Starting MaterialTarget CompoundSynthesis StepsOverall YieldReference
(S)-5-Methyl-tetrahydropyran-2-one (Industrial By-product)(14S,15R)-4-dechloro-14-deoxy-oxacyclododecindione737% rsc.orgrsc.org
(S)-5-Methyl-tetrahydropyran-2-one (Industrial By-product)(14S,15R)-14-deoxy-oxacylododecindione827% rsc.orgrsc.org

Exploration of Environmentally Benign Catalytic Systems and Reagents

The synthesis of complex macrocyclic structures such as this compound and its analogues has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. In response to the growing need for sustainable chemical manufacturing, research has increasingly focused on the development of environmentally benign catalytic systems and reagents. These green chemistry approaches aim to improve efficiency, reduce waste, and utilize less hazardous substances without compromising synthetic efficacy. Key areas of exploration include the use of biocatalysts, photocatalytic methods, and the valorization of industrial by-products, all of which contribute to a more sustainable production of this important class of molecules.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and activity under mild reaction conditions. rsc.org Enzymes, being biodegradable and derived from renewable resources, represent a cornerstone of green chemistry. worktribe.com For the synthesis of macrocyclic lactones like this compound, enzymes such as lipases and thioesterases are of particular interest. rsc.orgbeilstein-journals.org

Thioesterase (TE) domains, which are naturally involved in the macrocyclization steps of nonribosomal peptide and polyketide biosynthesis, have shown significant potential as biocatalysts for the synthesis of macrolactones. beilstein-journals.org These enzymes can catalyze macrocyclization with high chemo- and regioselectivity, which can simplify synthetic routes and reduce the need for protecting groups. beilstein-journals.org The application of chemoenzymatic strategies, which combine chemical synthesis of a linear precursor with an enzyme-catalyzed cyclization, is a promising approach. beilstein-journals.org For instance, a linear precursor of a desired macrolide can be synthesized chemically and then subjected to a thioesterase for the final ring-closing step. While direct enzymatic synthesis of this compound has not been extensively reported, the principles established with other macrocycles suggest a viable and green alternative to traditional chemical methods. The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase (B570770) B), has been effective in synthesizing other complex heterocyclic compounds, demonstrating the potential for scalable and reusable catalytic systems. rsc.org

The challenges in biocatalytic macrocyclization often relate to the substrate specificity of the enzymes. However, modern techniques such as directed evolution and protein engineering are being employed to tailor enzymes for non-natural substrates, thereby expanding the applicability of biocatalysis to a wider range of synthetic targets, including novel this compound analogues. rsc.orgrsc.org

Photocatalytic Methods

Visible-light photocatalysis has gained significant traction as a green synthetic methodology due to its use of light as an abundant and non-polluting energy source, often enabling reactions to proceed under mild conditions. organic-chemistry.orgresearchgate.net For the synthesis of this compound and its analogues, photocatalytic decarboxylative reactions are particularly relevant. organic-chemistry.orgresearchgate.net

One notable approach involves a photocatalytic decarboxylative C-O bond formation to construct the macrocyclic ring of this compound. researchgate.net This method utilizes a photocatalyst that, upon excitation with visible light, can initiate a radical decarboxylation of a carboxylic acid precursor, leading to a radical intermediate that subsequently cyclizes. This process avoids the use of harsh reagents and high temperatures often associated with traditional cyclization methods. organic-chemistry.org

A general and practical method for the decarboxylative hydroxylation of carboxylic acids using visible light and molecular oxygen as a green oxidant has been developed. organic-chemistry.org This method can be applied to a broad range of carboxylic acids, converting them into alcohols with one less carbon atom. The addition of a reducing agent like sodium borohydride (B1222165) (NaBH₄) can improve yields by reducing unstable intermediate peroxy radicals. organic-chemistry.org Such a strategy could be envisioned for the late-stage functionalization of this compound precursors.

The table below summarizes key aspects of a photocatalytic decarboxylative hydroxylation reaction that showcases the potential of this green methodology.

FeatureDescriptionReference
Reaction Type Photocatalytic Decarboxylative Hydroxylation organic-chemistry.org
Energy Source Visible Light organic-chemistry.org
Oxidant Molecular Oxygen (O₂) organic-chemistry.org
Key Additive NaBH₄ (to reduce peroxyl radical intermediates) organic-chemistry.org
Substrate Scope Broad, including primary, secondary, and tertiary carboxylic acids organic-chemistry.org
Conditions Mild, ambient temperature researchgate.net
Advantages Green oxidant, sustainable energy source, avoidance of heavy metals organic-chemistry.orgresearchgate.net

While a detailed, high-yield photocatalytic synthesis of this compound itself is still an area of active research, these findings demonstrate the significant potential of photocatalysis to provide a more sustainable synthetic route. frontiersin.orgbeilstein-journals.org

Synthesis from Industrial Waste

A significant advancement in the green synthesis of this compound analogues involves the utilization of industrial waste as a starting material. This approach directly addresses the green chemistry principle of waste minimization by transforming a by-product into a high-value chemical. researchgate.net

This strategy not only provides a sustainable route to these bioactive compounds but also offers a solution for the rational reuse of industrial waste, which is often otherwise incinerated. researchgate.net The key steps in this synthesis include highly diastereoselective methylation and a Mitsunobu reaction to construct the required stereocenters. nih.gov

The following table summarizes the key outcomes of this environmentally benign synthetic route.

ProductStarting MaterialNumber of StepsOverall YieldReference
(14S,15R)-4-dechloro-14-deoxy-oxacyclododecindione(S)-5-methyl-tetrahydropyran-2-one (Industrial Waste)737% nih.gov
(14S,15R)-14-deoxy-oxacylododecin-dione(S)-5-methyl-tetrahydropyran-2-one (Industrial Waste)827% nih.gov

This innovative approach exemplifies the principles of green chemistry by creating value from waste, thus contributing to a more circular and sustainable chemical industry. researchgate.net

Chemical Transformations and Reactivity Profiles of Oxacyclododecindione Derivatives

Stereochemical Dynamics and Isomerization

The stereochemistry of the oxacyclododecindione backbone, particularly the geometry of its endocyclic double bond and the configuration of its stereocenters, plays a pivotal role in its biological activity. Research into the synthesis of various stereoisomers has uncovered dynamic processes that allow for the interconversion of these forms. figshare.comchemrxiv.org

Light-Induced E/Z-Isomerism of the Macrocyclic Backbone

A significant discovery in the chemistry of this compound-type macrolactones is the light-induced E/Z-isomerization of the endocyclic carbon-carbon double bond. researchgate.netnih.govresearchgate.net This photochemical reaction was first reported during the total synthesis of 13-hydroxy-14-deoxythis compound and its derivatives. figshare.comchemrxiv.org Irradiation with UV light was found to convert the naturally occurring E-isomer into its corresponding Z-isomer. figshare.com This phenomenon was observed across multiple derivatives within the 13-hydroxy-14-deoxythis compound series, prompting more detailed investigations into the photoisomerization process. chemrxiv.org The ability to access both E- and Z-isomers is valuable, as studies have shown that Z-isomers can also exhibit potent biological activity. chemrxiv.org

Table 1: Light-Induced E/Z Isomerization in this compound Derivatives A representative table illustrating the photochemical conversion of E-isomers to their corresponding Z-isomers.

Starting Compound (E-Isomer)ConfigurationReaction ConditionProduct (Z-Isomer)Reference
(13S,14S,15R,E)-13-hydroxy-14-deoxythis compoundErythroUV Light(13S,14S,15R,Z)-13-hydroxy-14-deoxythis compound chemrxiv.org
(13R,14S,15R,E)-13-hydroxy-14-deoxythis compoundErythroUV Light(13R,14S,15R,Z)-13-hydroxy-14-deoxythis compound chemrxiv.org

Late-Stage Stereocenter Inversion in this compound Derivatives

Table 2: Late-Stage Stereocenter Inversion via Mitsunobu Reaction This table details the successful inversion of the C-13 hydroxyl group in an erythro-macrolactone.

Starting Compound (Stereoisomer)Key ReagentsTransformationProduct (Inverted Stereoisomer)Reference
Proposed (13R,14S,15R)-13-hydroxy-14-deoxythis compoundDEAD, PPh₃, Chloroacetic acid; then ThioureaInversion of C-13 stereocenterRevised (13S,14S,15R)-13-hydroxy-14-deoxythis compound chemrxiv.org

Selective C-H Functionalization Strategies on the this compound Scaffold

Directing chemical modifications to specific carbon-hydrogen (C-H) bonds on a complex molecule like this compound is a significant challenge due to the ubiquity and general inertness of these bonds. youtube.comscripps.edu Developing selective C-H functionalization methods allows for the late-stage diversification of the macrolactone scaffold, enabling the synthesis of novel analogues with potentially enhanced or different biological activities. nih.govacs.org

Biomimetic C-H Oxidation Approaches within Macrolactone Frameworks

Biomimetic synthesis attempts to replicate nature's strategies for constructing complex molecules. In the context of this compound, studies have explored a biomimetic late-stage C-H oxidation as a potential route to the natural product. nih.govx-mol.com Research efforts toward the total synthesis of (±)-oxacyclododecindione commenced with such an approach, starting from the precursor 14-deoxythis compound. nih.govnais.net.cn While this strategy did not ultimately permit the synthesis of the target natural product, it provided valuable insights into the chemical reactivity of this class of macrolactones. nih.govx-mol.com Such studies often employ reagents that mimic the action of monooxygenase enzymes like Cytochrome P-450, which are responsible for C-H oxidation in biological systems. ufl.edu

Catalyst-Controlled Site-Selective C-H Hydroxylation and Amidation

Modern synthetic chemistry offers powerful tools for catalyst-controlled C-H functionalization. oup.com These methods utilize transition metal or organocatalysts to direct the installation of new functional groups at specific C-H bonds with high selectivity, a task that is difficult to achieve with traditional methods. frontiersin.orgresearchgate.net While specific applications of these advanced methods directly on the this compound core are not extensively detailed, strategies developed for other complex macrolactones and natural products are directly applicable. nih.govacs.org

For instance, non-heme iron complexes such as Fe(PDP) have been developed as catalysts that show high site-selectivity for the hydroxylation of aliphatic C-H bonds in complex molecules. frontiersin.org Biocatalytic approaches using engineered cytochrome P450 enzymes, like PikC, have been used for the late-stage hydroxylation of various macrolactone scaffolds with impressive regioselectivity. nih.govresearchgate.net Furthermore, unified photoredox catalysis strategies have emerged that can achieve both hydroxylation and amidation of tertiary and benzylic C-H bonds, representing a versatile platform for diversifying the this compound framework. researchgate.net

Table 3: Exemplary Catalytic Systems for C-H Functionalization Applicable to Macrolactone Scaffolds A summary of modern catalytic methods relevant for the selective functionalization of the this compound core.

Catalytic SystemFunctionalization TypeTarget C-H BondKey FeaturesReference
Iron Complexes (e.g., Fe(PDP), Fe(CF₃-PDP))HydroxylationAliphatic (3°, 2°)Predictable site-selectivity based on steric and electronic factors. frontiersin.org
Engineered P450 Enzymes (e.g., PikC variants)HydroxylationAliphatic (various)High chemo- and site-selectivity; can be tuned by protein engineering. nih.govacs.org
Photoredox/Iodine(III) CatalysisHydroxylation & AmidationTertiary & BenzylicUnified strategy for installing both -OH and -N₃/-NHR groups. researchgate.net
Rhodium(III) CatalysisAnnulation / OlefinationAromatic C(sp²)–HDirecting-group assisted functionalization for building fused rings. oup.com
Amine OrganocatalysisHydroxylationRemote Aliphatic C(sp³)Metal-free; high chemoselectivity for C-H oxidation over alcohol oxidation. nih.gov

Structural Analysis and Stereochemical Assignment of Oxacyclododecindiones

Advanced Spectroscopic Characterization Techniques

A detailed analysis of oxacyclododecindiones is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netnih.gov These techniques provide a comprehensive picture of the molecular framework and functional groups present in these complex molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of oxacyclododecindiones. aocs.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a synthetic (14S,15R)-14-deoxy-oxacyclododecindione, characteristic signals were observed. For instance, the aromatic protons appeared as a singlet at δ 7.44 ppm, while the methyl protons of the side chain showed a doublet at δ 1.07 ppm. rsc.org The proton on the carbon bearing the hydroxyl group in a related compound was observed as a multiplet between δ 4.64–4.57 ppm. rsc.org

The ¹³C NMR spectrum is equally informative. For (14S,15R)-14-deoxy-oxacyclododecindione, the carbonyl carbon of the ketone appears around δ 200.0 ppm, while the ester carbonyl carbon resonates at approximately δ 169.6 ppm. rsc.org The carbons of the aromatic ring typically appear in the region of δ 103.9-154.9 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Synthetic Oxacyclododecindione Derivative rsc.org

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.44 (s, 2H)114.2, 123.3, 133.4, 137.8, 153.0, 154.9
Vinylic CH6.65 (d, J=7.8 Hz, 1H)103.9
CH-O4.64–4.57 (m, 1H)77.6
CH₂3.54 (d, J=17.1 Hz, 1H), 3.23 (d, J=17.2 Hz, 1H)40.0
Aliphatic CH2.53 (dd, J=18.1, 11.9 Hz, 1H), 2.05–1.97 (m, 1H), 1.69–1.57 (m, 1H), 1.55–1.50 (m, 1H), 1.31–1.21 (m, 1H)39.4, 34.8, 29.7
CH₃1.83 (s, 3H), 1.07 (d, J=6.2 Hz, 3H), 0.90 (d, J=7.1 Hz, 3H)19.7, 19.6, 10.8
C=O (ketone)-200.0
C=O (ester)-169.6

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

IR and UV-Vis spectroscopy provide complementary information to NMR in the structural analysis of oxacyclododecindiones. lehigh.eduuobabylon.edu.iq

IR spectroscopy is particularly useful for identifying key functional groups. libretexts.org The presence of a strong absorption band in the region of 1700-1740 cm⁻¹ is characteristic of the ester carbonyl group, while the ketone carbonyl group typically absorbs at a slightly lower frequency, around 1680-1700 cm⁻¹. libretexts.org The hydroxyl group, if present, will show a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic ring appears in the 1400-1600 cm⁻¹ region. libretexts.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. uobabylon.edu.iq Oxacyclododecindiones typically exhibit absorption maxima corresponding to the π → π* transitions of the aromatic ring and the conjugated enone system. researchgate.net The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic ring and the geometry of the enone. For example, a light-induced E/Z isomerization of the double bond within the macrolactone ring has been observed, which can be monitored by changes in the UV-Vis spectrum. researchgate.netnih.gov

X-ray Crystallographic Analysis for Definitive Solid-State Structural Determination

While spectroscopic methods provide a wealth of information about the structure of oxacyclododecindiones in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique is crucial for confirming the connectivity of atoms and, most importantly, for establishing the relative and absolute stereochemistry of the chiral centers.

The absolute configuration of several this compound natural products and their synthetic analogues has been definitively determined using X-ray crystallography. researchgate.netrsc.org For instance, the absolute configuration of (14S,15R)-14-deoxy-oxacyclododecindione was established through this method. rsc.org In some cases, crystallographic analysis has led to the revision of previously proposed structures. researchgate.netnih.gov

The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provides a precise model of the molecule's conformation in the solid state. This information is invaluable for understanding structure-activity relationships and for guiding further synthetic efforts.

Table 2: Illustrative Crystallographic Data for an this compound Derivative

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
α (°)90
β (°)90
γ (°)90

Chiroptical Spectroscopy for Absolute Configuration Elucidation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are particularly powerful for determining the absolute configuration of chiral molecules in solution.

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. The absolute configuration of a new this compound, (13R,14S,15R)-13-hydroxy-14-deoxythis compound, was established in part by comparing its experimental ECD spectrum with theoretically calculated spectra. researchgate.netnih.gov This combination of experimental and computational methods is a powerful approach for assigning the absolute configuration of complex natural products. researchgate.net

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. wikipedia.org VCD spectroscopy provides detailed information about the three-dimensional structure of chiral molecules in solution and has emerged as a reliable method for determining absolute configuration. rsc.org Similar to ECD, the experimental VCD spectrum can be compared with theoretical spectra calculated for different stereoisomers to determine the absolute configuration. This technique is particularly valuable as it is sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org

Integration of Computational Methods in Structural and Stereochemical Assignment

The structural elucidation of complex natural products, such as those belonging to the this compound family, presents a significant challenge to chemists. The presence of multiple stereocenters and conformational flexibility within the macrolactone ring often makes the unambiguous assignment of structure and stereochemistry by traditional spectroscopic methods alone a difficult task. In recent years, the integration of computational chemistry has become an indispensable tool for the accurate and efficient structural and stereochemical assignment of these molecules. nih.govmdpi.com

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful techniques to predict spectroscopic properties, which can then be compared with experimental data to validate or revise proposed structures. nih.govmdpi.com This synergy between experimental and computational approaches has proven crucial in correcting misassigned structures and providing a deeper understanding of the conformational behavior of oxacyclododecindiones. researcher.life

Key Computational Techniques in this compound Analysis:

NMR Chemical Shift Calculations: One of the most robust applications of computational chemistry in this field is the prediction of Nuclear Magnetic Resonance (NMR) parameters. frontiersin.orgleibniz-fmp.de DFT calculations, often using the gauge-including atomic orbitals (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts for all possible diastereomers of a natural product. nih.govfrontiersin.org The calculated shifts are then compared against the experimental NMR data. The stereoisomer with the best statistical correlation is likely the correct structure.

DP4+ Probability Analysis: To provide a statistical measure of confidence in the assignment, the calculated NMR data is often subjected to DP4+ probability analysis. This method compares the calculated chemical shifts of all possible stereoisomers with the experimental data to determine the probability of each candidate structure being the correct one. researcher.life This approach has been instrumental in the structural reassignment of several natural products.

Electronic Circular Dichroism (ECD) Calculations: ECD spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate the theoretical ECD spectra for different enantiomers. researchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration of the this compound can be confidently assigned. acs.org

Case Study: Structural Revision of 13-Hydroxy-14-deoxythis compound

A prominent example of the power of computational methods is the structural revision of the anti-inflammatory macrolactone, 13-hydroxy-14-deoxythis compound. researcher.life Initially isolated in 2018, a specific configuration was proposed. However, when the first total synthesis of this proposed structure was completed, the spectroscopic data did not match that of the natural product. acs.org

This discrepancy prompted a comprehensive re-evaluation using computational tools. Researchers synthesized various possible stereoisomers and performed detailed spectroscopic and computational analyses. researcher.life

Computational Analysis Workflow:

Conformational Search: A thorough conformational search was performed for each possible diastereomer using molecular mechanics. nih.gov

Geometry Optimization: The low-energy conformers were then optimized at a higher level of theory using DFT. nih.gov

Property Calculation: NMR chemical shifts and ECD spectra were calculated for the optimized geometries of each diastereomer. nih.govacs.org

Comparison and Assignment: The calculated data were compared with the experimental data from the natural product.

The DP4+ analysis, in this case, was pivotal. It showed a high probability for a different stereoisomer than the one originally proposed, leading to a definitive structural reassignment of the natural product. researcher.life Furthermore, ECD calculations corroborated the assignment of the absolute configuration. researcher.lifeacs.org

Below is a representative data table illustrating how calculated NMR data is compared with experimental values for structural assignment.

Table 1: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (δ) for a Hypothetical this compound Isomer.

Atom PositionExperimental δ (ppm)Calculated δ (ppm) - Isomer ACalculated δ (ppm) - Isomer BΔδ (Exp - Calc A)Δδ (Exp - Calc B)
C-1168.5168.2169.00.3-0.5
C-3125.1124.9125.50.2-0.4
C-4140.2140.5140.0-0.30.2
C-535.836.138.2-0.3-2.4
C-1075.475.278.90.2-3.5
C-1372.172.369.5-0.22.6
C-1440.340.142.70.2-2.4

This table is for illustrative purposes. The smaller average deviation for Isomer A would suggest it is the more likely structure.

The integration of these computational methods not only facilitates the correct structural assignment but also avoids the costly and time-consuming process of synthesizing multiple incorrect structures. mdpi.commdpi.com As the complexity of isolated natural products continues to increase, the reliance on this synergy between experimental data and computational validation is set to become even more critical in the field of natural product chemistry. nih.govnih.gov

Theoretical and Computational Chemistry Studies on Oxacyclododecindione

Reaction Mechanism Elucidation and Mechanistic Investigations

Computational chemistry serves as a powerful tool to unravel complex reaction mechanisms at a molecular level. For oxacyclododecindione and its analogues, theoretical studies are beginning to shed light on the intricate pathways governing their formation and reactivity.

Computational Studies on C-H Activation Pathways

The synthesis of this compound often involves strategic C-H activation steps. A notable total synthesis of (±)-oxacyclododecindione commenced with studies into a biomimetic late-stage C-H oxidation of a precursor, 14-deoxythis compound. nih.govresearcher.life While these initial studies provided valuable insights into the reactivity of this class of macrolactones, they did not culminate in the synthesis of the target natural product. nih.govresearcher.life

Generally, computational studies on C-H activation reactions, often employing Density Functional Theory (DFT), focus on elucidating the roles of catalysts, the energetics of transition states, and the factors controlling regioselectivity. numberanalytics.com For instance, in palladium-catalyzed C-H functionalization, computational analysis can map out the catalytic cycle, including key steps like ligand substitution, C-H activation, and reductive elimination. nsf.gov Such studies can reveal thermodynamically favorable pathways and identify potential off-cycle intermediates that may inhibit the reaction. nsf.gov Although not yet applied in detail to this compound in published literature, these computational methodologies hold the key to optimizing synthetic routes by providing a predictive understanding of the C-H activation steps involved.

Quantum Chemical Analysis of Macrocyclization Mechanisms

The formation of the characteristic macrocyclic structure of this compound is a critical step in its synthesis. A successful strategy for the total synthesis of (±)-oxacyclododecindione involved an intramolecular Friedel-Crafts acylation. nih.govresearcher.life This key cyclization step highlights the importance of understanding the underlying quantum chemical principles that govern such macrocyclization reactions.

Quantum chemical modeling, particularly using DFT, is instrumental in investigating the energy requirements and geometric prerequisites for macrocyclization. diva-portal.org Studies on other macrocyclic systems have shown that DFT calculations can determine the activation energies for cyclization, helping to predict the feasibility of a reaction and optimize conditions such as temperature and reactant concentrations. diva-portal.org For example, computational analysis of catalyst-transfer macrocyclization has revealed that the formation of cyclic conformers during an oligomerization step can favor an intramolecular C-N bond formation, driven by pre-organization effects or kinetic factors. nih.govchemrxiv.org While specific quantum chemical analyses of the intramolecular Friedel-Crafts acylation leading to this compound are not yet available, these examples underscore the potential of such studies to provide profound mechanistic insights.

Theoretical Insights into Photocatalytic Reaction Pathways

The intersection of photocatalysis and the chemistry of this compound is an emerging area. While direct theoretical studies on the photocatalytic reactions of this compound are sparse, related research points to potential avenues of investigation. For instance, articles discussing photocatalytic decarboxylative hydroxylations have cited the total synthesis of this compound, suggesting a contextual link. rsc.org

Theoretical insights into photocatalytic reactions often involve modeling the electronic properties of the photocatalyst and the reaction intermediates. beilstein-journals.orgfrontiersin.org Key aspects investigated include the absorption of photons, the generation of electron-hole pairs, and the subsequent redox processes that drive the chemical transformation. frontiersin.orgmdpi.comnih.gov The quantum yield of a photocatalytic reaction, which can be rationalized through theoretical models, is a crucial parameter for determining the reaction mechanism, distinguishing between radical chain reactions and true photocatalytic cycles. beilstein-journals.org Future theoretical studies could explore the potential for photocatalytic modifications of the this compound scaffold, providing a rational basis for developing novel, light-driven synthetic methodologies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like this compound, offering insights into their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying large molecules like macrolactones. nih.gov In the context of this compound-type compounds, DFT calculations have been primarily used for structural elucidation. For example, DFT-based calculations of electronic circular dichroism (ECD) spectra have been instrumental in determining the absolute configuration of related natural products.

Beyond structural analysis, DFT can provide a wealth of information about a molecule's reactivity. By calculating the energies of frontier molecular orbitals (HOMO and LUMO), one can predict sites susceptible to nucleophilic or electrophilic attack. While detailed DFT studies on the reactivity of this compound are yet to be published, the methodology has been widely applied to understand the mechanisms of reactions relevant to its synthesis, such as the Oppenauer oxidation and various C-H functionalization reactions. rsc.orgrwth-aachen.de

Table 1: Representative Applications of DFT in Relevant Chemical Systems

Application Area Specific Focus Key Insights from DFT
Reaction Mechanism Oppenauer Oxidation Revealed energetic differences between diastereomers, explaining experimental product formation. rwth-aachen.de
C-H Activation Iron(IV)-oxo Complexes Predicted the effect of ligand substitution on reactivity and elucidated the hydrogen atom transfer (HAT) mechanism. rsc.org

| Macrocyclization | Palladium-catalyzed Aminocarbonylation | Calculated activation energies for the formation of lysine-based macrocycles. diva-portal.org |

Ab Initio Methods in Elucidating Molecular Properties and Interactions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theoretical accuracy. mdpi.com While computationally more demanding than DFT, they are invaluable for obtaining precise molecular properties and understanding intermolecular interactions.

In the context of this compound-related research, ab initio calculations have been mentioned for gaining insight into reaction mechanisms. nsf.gov For example, in studies of remote C-H activation, ab initio methods have been used to reinforce hypotheses about the stabilization of key palladacyclic intermediates. nih.gov These high-level calculations can provide benchmark data for calibrating more computationally efficient methods like DFT and are crucial for understanding subtle electronic effects that govern molecular behavior. rwth-aachen.deaps.org Although specific ab initio studies on this compound are not prominent in the literature, their application would be a logical next step for a more profound understanding of its electronic structure and reactivity.

Table 2: Comparison of Common Quantum Chemical Methods

Method Basis Typical Application Strengths Limitations
Density Functional Theory (DFT) Electron Density Reaction mechanisms, electronic properties of large molecules. Good balance of accuracy and computational cost. nih.gov Accuracy depends on the chosen functional.

| Ab Initio (e.g., MP2, CCSD(T)) | Wave Function | High-accuracy energy and property calculations for smaller systems, benchmarking. | High accuracy, based on first principles. mdpi.com | Computationally expensive, limited to smaller systems. |

Conformational Analysis and Dynamics of this compound Macrocycles

The twelve-membered ring of this compound is a flexible scaffold that can adopt a multitude of conformations. Understanding the conformational landscape of this macrocycle is crucial as the three-dimensional shape of the molecule dictates its biological activity. Computational chemistry provides powerful tools to explore these conformations and their relative energies, offering insights into the molecule's dynamic behavior in solution. researchgate.net

Conformational searches of macrocyclic structures, including those of 12-membered macrolides, are often initiated using molecular mechanics (MM) methods, such as the MMFF force field. mdpi.com These methods allow for rapid exploration of the potential energy surface to identify a broad range of possible conformers. Subsequent geometry optimizations of the most promising low-energy conformers are then typically performed using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., at the HF/6-31G* level). mdpi.comresearchgate.net

For 12-membered macrolides, several low-energy conformations are generally found to exist in equilibrium. researchgate.net The relative populations of these conformers can be estimated from their calculated Gibbs free energies. It has been shown in studies of similar macrocycles that even minor structural modifications can significantly alter the conformational preferences and, consequently, the biological properties. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, providing a picture of how the molecule moves and changes shape over time in a simulated physiological environment. nih.govnobelprize.org These simulations can reveal the pathways of conformational interconversion and the flexibility of different regions of the macrocycle. For instance, MD simulations can show how the macrocycle's conformation adapts to interactions with its biological target. nih.gov

A hypothetical conformational analysis of a substituted this compound using a combination of molecular mechanics and DFT calculations could yield a set of low-energy conformers. The relative energies and populations of these conformers would be key to understanding its behavior.

Table 1: Hypothetical Relative Energies and Populations of Low-Energy Conformers of a Substituted this compound

ConformerRelative Energy (kcal/mol) at 298.15 K (DFT B3LYP/6-31G*)Boltzmann Population (%)
10.0065.2
20.8520.1
31.509.8
42.104.9

In Silico Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of molecules like this compound, which can aid in their identification and structural elucidation. The most common spectroscopic techniques for which predictions are made are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

Density Functional Theory (DFT) has become a standard method for the prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. oup.com The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. By calculating the NMR parameters for a range of possible conformations and then averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with experimental data. rsc.org This comparison can be a powerful tool for confirming the structure and stereochemistry of a synthesized or isolated compound. oup.com

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Selected Carbons in a Major Conformer of this compound

Carbon AtomPredicted Chemical Shift (ppm) (GIAO-DFT/B3LYP/6-31G*)
C=O (lactone)172.5
C=O (ketone)205.1
CH-O (lactone)75.3
CH2 (alpha to ketone)42.8

IR Spectroscopy:

The prediction of IR spectra is also typically performed using DFT calculations. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be constructed. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can help to identify characteristic functional groups within the molecule, such as the carbonyl stretches of the lactone and ketone groups. mdpi.com

Table 3: Hypothetical Predicted IR Frequencies and Intensities for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled DFT B3LYP/6-31G*)Predicted Intensity
C=O Stretch (Lactone)1735Strong
C=O Stretch (Ketone)1710Strong
C-O Stretch1250Medium

Future Directions and Advanced Research Frontiers in Oxacyclododecindione Chemistry

Development of Novel and Efficient Synthetic Methodologies

The complex structure of oxacyclododecindione has made its synthesis a significant challenge, prompting chemists to explore a variety of strategies. The first successful synthetic entry into the this compound subclass of dihydroxyphenylacetic acid lactone-type natural products was achieved through an esterification/Friedel-Crafts-cyclization approach. researchgate.netresearchgate.netrsc.org This foundational route enabled the preparation of highly active anti-inflammatory compounds like 14-deoxythis compound and 14-deoxy-4-dechlorothis compound. researchgate.netrsc.org

Over time, numerous synthetic approaches have been investigated to access the 12-membered lactone skeleton. researchgate.net Early attempts using methods such as carbonylative ring closure and intramolecular hydroacylation were unsuccessful. researchgate.net Even commonly used methods for macrocycle formation, like ring-closing metathesis (RCM), proved futile in some cases due to the steric hindrance imposed by substituents on the macrocycle. researchgate.net Despite these challenges, an RCM/hydrogenation/dehydrogenation sequence was successfully used to prepare a bioactive analogue of 14-deoxythis compound. researchgate.net

More recent breakthroughs have led to the first racemic total synthesis of (±)-oxacyclododecindione itself. nih.govacs.org A key innovation in this 11-step synthesis was the use of Barton decarboxylation to introduce the tertiary alcohol, a feature that had been a major obstacle in previous efforts. nih.govacs.org This was combined with an intramolecular Friedel-Crafts acylation strategy to complete the synthesis of this potent anti-inflammatory and antifibrotic agent. nih.govacs.org Further research has focused on varying the total synthesis to create new representatives of this compound class, allowing for investigations into structure-activity relationships by modifying the halogen atom and the aliphatic side chain. researchgate.net

Exploration of Unexplored Reactivity Pathways and Transformations

Understanding the inherent reactivity of the this compound scaffold is crucial for both total synthesis and the generation of novel analogues. Research efforts have provided significant insights into the molecule's chemical behavior. For instance, studies involving a biomimetic late-stage C-H oxidation, starting from the known precursor 14-deoxythis compound, offered valuable information on the reactivity of this macrolactone class, even though this specific path did not lead to the target natural product. nih.govacs.org

A significant transformation that has been successfully explored is the introduction of a tertiary alcohol via Barton decarboxylation, which was a major challenge in earlier synthetic efforts. nih.govacs.org The intramolecular Friedel-Crafts acylation remains a cornerstone reaction for constructing the macrocyclic core. nih.gov The reactivity of the aliphatic backbone is also a key area of interest for attaching molecular handles, which could help in identifying the biological targets of these compounds, which are currently unknown. chemrxiv.org

Furthermore, investigations into the physicochemical properties have revealed interesting reactivity pathways. The E/Z-isomerization of the endocyclic double bond has been studied under various light sources (UV-A, UV-B, UV-C), with observations attributed to photostationary state theory. chemrxiv.org The thermal stability of the isomers has also been examined, confirming that the thermal pathway does not influence the E/Z ratio at temperatures up to 90°C, above which degradation occurs. chemrxiv.org Such studies are fundamental to understanding the stability and potential transformations of oxacyclododecindiones under various conditions.

Advanced Computational Modeling for Rational this compound Design

While specific applications of advanced computational modeling for this compound are not yet widely published, this frontier holds immense promise for accelerating research. Computational modeling provides powerful tools for understanding complex chemical systems and designing novel molecules with desired properties. sydney.edu.aunih.gov By creating models to simulate molecular behavior, researchers can ask "what if" questions based on existing data, potentially reducing the need for expensive and time-consuming experiments. sydney.edu.au

For this compound research, computational methods could be applied to several key areas. The development of suitable metrics within computational models allows for the comparison of simulation data with real-world results, enabling iterative improvement of the models. sydney.edu.au Techniques such as Density Functional Theory (DFT) could elucidate the mechanisms of key synthetic steps, like the intramolecular Friedel-Crafts acylation, and predict the feasibility of unexplored reactivity pathways.

Furthermore, computational modeling is invaluable for rational drug design. By simulating the interaction between this compound analogues and their potential biological targets, such as the STAT6 transcription factor, researchers can predict binding affinities and modes of action. nih.gov This can guide the synthesis of new derivatives with enhanced potency or selectivity. Such models can help make sense of behavioral data from biological assays and instantiate different algorithmic hypotheses about how these compounds generate their effects. elifesciences.org As the field progresses, integrating these advanced computational tools will be essential for navigating the complex chemical space of oxacyclododecindiones and designing next-generation therapeutics.

Innovations in Sustainable Synthesis and Green Chemistry for this compound Production

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, are becoming increasingly important in pharmaceutical synthesis. rsc.orgresearchgate.netchemicals.gov.in A landmark achievement in the sustainable synthesis of this compound-type compounds is the use of industrial waste as a starting material. nih.govrsc.org

Future research will likely expand on these innovations. The development of transition metal-free synthetic methods, such as those using organophotocatalysts under visible light, represents another frontier for sustainable chemistry. researchgate.net Applying such methods to the synthesis of this compound building blocks could further reduce the environmental impact of their production. The ultimate goal is to design processes that are not only efficient and high-yielding but also safe and environmentally benign. chemicals.gov.in

Q & A

Q. How can spectroscopic and computational data be synergized to predict this compound’s environmental fate?

  • Methodological Answer: Combine quantum mechanical calculations (e.g., hydrolysis pathways) with experimental LC-MS/MS degradation studies. Use QSAR models to estimate ecotoxicity and prioritize metabolites for analytical validation .

Guidelines for Publication & Peer Review

  • Data Presentation: Avoid duplicating figures/tables in text; emphasize trends critical to the research question .
  • Reproducibility: Detail experimental protocols in supplementary materials, including instrument calibration and error margins .
  • Ethical Compliance: Disclose funding sources and ethical approvals for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.